molecular formula HNO3 B076683 Deuterio nitrate CAS No. 13587-52-5

Deuterio nitrate

Cat. No.: B076683
CAS No.: 13587-52-5
M. Wt: 64.019 g/mol
InChI Key: GRYLNZFGIOXLOG-DYCDLGHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deuterio nitrate (D-NO₃⁻) is a stable isotopically labeled compound where the protium (¹H) is replaced by deuterium (²H), making it an invaluable tool in a wide array of scientific investigations. Its primary application lies in tracing the fate of nitrate ions in complex chemical and biological systems. Researchers utilize this compound in environmental science to elucidate nitrate uptake, transport, and reduction pathways in plants and microorganisms, providing critical insights into nitrogen cycling and pollution remediation. In analytical chemistry, it serves as an ideal internal standard for quantitative mass spectrometry, significantly improving the accuracy and reliability of nitrate and nitrite measurements in various sample matrices by correcting for matrix effects and instrument variability. Furthermore, in mechanistic chemistry and pharmacology, this compound is employed to study reaction kinetics and mechanisms, particularly those involving proton (or deuteron) transfer, and to investigate the metabolic pathways of nitrate and its derivatives using techniques such as NMR spectroscopy. The incorporation of the deuterium label allows for precise tracking, distinguishing endogenous nitrate from the administered compound, thereby enabling detailed pharmacokinetic and metabolic studies. This compound is essential for advancing research in plant physiology, environmental biogeochemistry, and drug development.

Properties

IUPAC Name

deuterio nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/HNO3/c2-1(3)4/h(H,2,3,4)/i/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYLNZFGIOXLOG-DYCDLGHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]O[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80929164
Record name (~2~H)Nitric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.019 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13587-52-5
Record name Nitric acid-d
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13587-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitric (2H)acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013587525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~2~H)Nitric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nitric (2H)acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.644
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Deuterio nitrate can be synthesized through the reaction of deuterium oxide (heavy water) with nitric acid. The reaction typically occurs under controlled conditions to ensure the complete exchange of hydrogen atoms with deuterium atoms. The general reaction is as follows:

D2O+HNO3DNO3+H2O\text{D}_2\text{O} + \text{HNO}_3 \rightarrow \text{DNO}_3 + \text{H}_2\text{O} D2​O+HNO3​→DNO3​+H2​O

Industrial Production Methods

Industrial production of this compound involves the electrolysis of heavy water to produce deuterium gas, which is then reacted with nitrogen dioxide to form this compound. This method ensures a high yield of this compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Deuterio nitrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce deuterium oxide and nitrogen dioxide.

    Reduction: It can be reduced to form deuterium gas and nitrogen monoxide.

    Substitution: this compound can participate in substitution reactions where the nitrate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like hydrogen gas and oxidizing agents like potassium permanganate. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products

The major products formed from the reactions of this compound include deuterium oxide, nitrogen dioxide, deuterium gas, and nitrogen monoxide.

Scientific Research Applications

Deuterio nitrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of deuterio nitrate involves the release of deuterium ions, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application of this compound. For example, in biological systems, deuterium can replace hydrogen in biomolecules, altering their metabolic pathways and stability .

Comparison with Similar Compounds

Table 1: Comparative Properties of Nitrate Compounds

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (g/100 mL, 20°C) Stability Key Applications
This compound ND₄NO₃* 82.05 (NH₄NO₃: 80.04) ~170 (decomposes) 118 (similar to NH₄NO₃) Moderate (isotopic stability) Isotopic tracers, spectroscopy
Ammonium nitrate NH₄NO₃ 80.04 169.6 118 High (hygroscopic) Fertilizers, explosives
Potassium nitrate KNO₃ 101.10 334 36 High Food preservation, pyrotechnics
Urea nitrate CH₅N₃O₇ 183.11 152 (decomposes) 127 Low (explosive) Explosives, lab reagent
Lead nitrate Pb(NO₃)₂ 331.21 470 (decomposes) 52 Toxic, oxidizer Industrial oxidizer

*Note: Deuterio ammonium nitrate (ND₄NO₃) is used here as a representative example.

Key Findings from Comparative Analysis

Molecular Weight and Isotopic Effects: this compound exhibits a marginally higher molecular weight than its non-deuterated counterpart (e.g., ND₄NO₃ vs. NH₄NO₃). This difference impacts vibrational spectra, as deuterium’s higher mass reduces bond vibration frequencies, shifting IR absorption peaks .

Thermal Stability: Deuterated compounds often show enhanced thermal stability due to stronger C-D bonds compared to C-H bonds. For example, ND₄NO₃ may decompose at slightly higher temperatures than NH₄NO₃, though direct data is scarce .

Solubility and Reactivity: Solubility in water remains comparable (e.g., 118 g/100 mL for ND₄NO₃ vs. NH₄NO₃), but kinetic isotope effects may slow dissolution rates . In explosives like urea nitrate, deuteriation could alter detonation velocity, though decomposition products (e.g., NOₓ gases) remain similar .

Environmental and Biological Behavior: Deuterium labeling in nitrates aids in tracking nitrogen migration in ecosystems. For instance, δD values in nitrate can trace water sources in avian studies . Unlike lead nitrate, this compound is non-toxic and suitable for biomedical research .

Research Implications and Challenges

Analytical Techniques :

  • Spectrophotometric methods optimized for nitrates (e.g., diazotization with 4-iodo-N,N-dimethylaniline) can be adapted for deuterated variants by calibrating for isotopic shifts in absorbance .

Synthesis and Handling: this compound synthesis requires deuterated precursors (e.g., D₂O or ND₃), increasing costs.

Biological Activity

Deuterio nitrate, a compound featuring deuterium and the nitrate ion, has garnered interest in scientific research due to its unique properties and applications in various fields, including biology and medicine. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Overview of this compound

This compound (CAS Number: 13587-52-5) is synthesized through the reaction of deuterium oxide (heavy water) with nitric acid. Its structure consists of a deuterium atom bonded to a nitrate group, which influences its behavior in biological systems. The compound is primarily utilized as a tracer in metabolic studies, allowing researchers to trace the incorporation of deuterium into biological molecules.

The biological activity of this compound is closely related to its interaction with vascular smooth muscle cells. Similar to other organic nitrates, it primarily acts by releasing nitric oxide (NO) upon metabolism. This process involves the activation of soluble guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP), which promotes vasodilation.

Target and Mode of Action

  • Target : Vascular smooth muscle cells
  • Mode of Action :
    • Metabolism by enzymes such as glutathione S-transferase and cytochrome P-450.
    • Release of nitric oxide, leading to relaxation of smooth muscle and dilation of blood vessels.

Pharmacokinetics

The pharmacokinetics of this compound can be influenced by its chemical structure. Studies on similar compounds suggest that the rate-limiting steps in pharmacokinetics may vary depending on the chemotype. The compound's effects are typically characterized by a rapid onset followed by a gradual decline in efficacy.

Case Studies

  • Chronic Oral Nitrite Therapy :
    • A study involving chronic oral nitrite therapy demonstrated significant reductions in systolic and diastolic blood pressure over ten weeks.
    • Improvements were noted in insulin sensitivity and endothelial function, indicating a broader impact on cardiovascular health .
  • Dietary Nitrate Supplementation :
    • Research showed that dietary nitrates, including those from beetroot juice, could improve endothelial function and reduce blood pressure in healthy adults.
    • The mechanism involved the conversion of nitrates to nitrites and subsequently to nitric oxide, emphasizing the importance of these compounds in vascular health .

Biochemical Pathways

This compound participates in several biochemical pathways:

  • Nitrogen Cycle : Involved in nitrogen fixation and denitrification processes.
  • Metabolic Pathways : Acts as a substrate for various enzymatic reactions affecting cellular metabolism.

Summary Table of Biological Activity

AspectDetails
Chemical Structure Deuterated form of nitrate
Primary Target Vascular smooth muscle cells
Mechanism NO release leading to vasodilation
Pharmacokinetics Influenced by chemical structure; rapid onset with gradual decline
Biological Effects Reduced blood pressure; improved endothelial function; enhanced insulin sensitivity
Case Studies Chronic nitrite therapy; dietary nitrate supplementation

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing deuterio nitrate (DNO₃) with high isotopic purity, and how can contamination be minimized during synthesis?

  • Methodological Answer : Synthesis should prioritize controlled environments to prevent hydrogen-deuterium exchange. Techniques include using deuterated solvents (e.g., D₂O) and inert atmospheres. Isotopic purity can be verified via nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry. Contamination risks arise from ambient humidity, so vacuum-sealed systems and desiccants like P₂O₅ are critical .

Q. How does deuterium substitution in nitrate affect its vibrational spectroscopy (e.g., FTIR, Raman) compared to standard nitrate compounds?

  • Methodological Answer : Deuterium’s higher mass reduces vibrational frequencies, shifting peaks in FTIR/Raman spectra. For example, the O–D stretching mode in DNO₃ appears near 2,300 cm⁻¹ vs. O–H at ~3,400 cm⁻¹. Baseline correction and deuterium-specific calibration curves are essential for accurate interpretation .

Q. What experimental controls are necessary when studying this compound’s solubility in aqueous vs. non-polar solvents?

  • Methodological Answer : Controls include pH buffers to stabilize nitrate speciation and temperature-regulated baths (±0.1°C). Gravimetric analysis paired with isotopic labeling (e.g., using ¹⁵N-labeled nitrate as a tracer) can distinguish solvent-solute interactions from isotopic effects .

Advanced Research Questions

Q. How can isotopic fractionation during this compound’s redox reactions (e.g., denitrification) be quantified, and what analytical tools resolve kinetic vs. equilibrium effects?

  • Methodological Answer : Dual-isotope plots (δ¹⁵N vs. δ¹⁸O) combined with cavity ring-down spectroscopy (CRDS) isolate fractionation pathways. Kinetic isotope effects (KIE) require time-resolved sampling, while equilibrium effects are modeled via Rayleigh distillation equations. Contradictions in KIE values may arise from microbial community variability, necessitating metagenomic profiling of experimental systems .

Q. What computational models best predict this compound’s behavior in heterogeneous catalysis, and how do isotopic effects influence transition-state energetics?

  • Methodological Answer : Density functional theory (DFT) simulations with isotopic substitution (e.g., replacing H with D in nitrate clusters) can model activation barriers. Free-energy perturbation (FEP) methods quantify isotopic effects on reaction rates. Discrepancies between theoretical and experimental data often stem from neglecting solvation dynamics in simulations .

Q. How can contradictory data on this compound’s photolytic stability be resolved across studies using different light sources (UV vs. visible)?

  • Methodological Answer : Standardize light intensity (e.g., actinometry) and wavelength ranges. Use deuterium-specific quantum yield calculations and control for secondary reactions (e.g., OH· radical formation). Meta-analyses of existing datasets should account for experimental setups (e.g., reactor geometry, photon flux) to identify confounding variables .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing small-sample datasets in this compound tracer studies?

  • Answer : Bayesian hierarchical models accommodate low sample sizes by incorporating prior isotopic distribution data. Bootstrapping resampling (1,000+ iterations) reduces Type I/II errors. For contradictory results, sensitivity analysis evaluates the impact of outlier removal or measurement uncertainty .

Q. How should this compound’s isotopic exchange kinetics be integrated into large-scale biogeochemical models?

  • Answer : Develop compartmental models with explicit isotopic reservoirs (e.g., soil vs. aquatic systems). Parameterize exchange rates using Arrhenius equations derived from lab-based kinetic studies. Validate models against field data from deuterium-enriched ecosystems (e.g., permafrost thaw sites) .

Data Presentation Standards

Q. What metadata is critical for reproducibility in this compound studies?

  • Answer : Report isotopic purity (%D), synthesis protocols (e.g., reaction time, temperature), and analytical instrument parameters (e.g., NMR magnet strength, MS resolution). Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for dataset archiving .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.